Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group and a 2-trimethylsilylethoxymethyl (SEM)-protected imidazole moiety. Its structure combines a rigid pyrrolidine scaffold with functional groups that enhance solubility and stability, making it valuable in organic synthesis, particularly in asymmetric catalysis and medicinal chemistry. The SEM group is base-labile, allowing selective deprotection under mild conditions, while the Boc group is acid-sensitive, enabling orthogonal protection strategies. Its stereochemistry at the pyrrolidine C2 position is critical for enantioselective applications.
Properties
Molecular Formula |
C18H33N3O3Si |
|---|---|
Molecular Weight |
367.6 g/mol |
IUPAC Name |
tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H33N3O3Si/c1-18(2,3)24-17(22)21-10-7-8-15(21)16-19-9-11-20(16)14-23-12-13-25(4,5)6/h9,11,15H,7-8,10,12-14H2,1-6H3 |
InChI Key |
AJRMQGHLGQHHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2COCC[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate typically involves:
- Construction of the pyrrolidine ring with a tert-butyl carbamate (Boc) protecting group.
- Introduction of the imidazole ring bearing a 2-trimethylsilylethoxymethyl (SEM) protecting group on the nitrogen.
- Coupling the imidazole moiety to the pyrrolidine at the 2-position.
The SEM group is a common protecting group for imidazoles, stable under various reaction conditions and removable under mild acidic conditions, facilitating selective functionalization of the imidazole nitrogen.
Preparation of Boc-Protected Pyrrolidine Intermediate
The starting point is often the synthesis of tert-butyl 2-pyrrolidinecarboxylate derivatives. These can be prepared by:
- Reductive cyclization of aliphatic γ-nitroketones to form pyrroline N-oxides.
- Subsequent organometallic addition to the pyrroline N-oxides, followed by reduction and Boc protection.
For example, reductive cyclization of γ-nitroketones followed by treatment with zinc and ammonium chloride yields pyrroline N-oxides, which upon reaction with organometallic reagents (e.g., ethyllithium) and oxidation yield pyrrolidine nitroxides. Boc protection is introduced using tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine.
Imidazole Functionalization with SEM Protecting Group
The imidazole ring is functionalized by protecting the nitrogen with the 2-trimethylsilylethoxymethyl (SEM) group. This is achieved by:
- Reacting imidazole with 2-(chloromethoxy)ethyl-trimethylsilane or related SEM chloride reagents.
- The SEM group is introduced to the imidazole nitrogen under basic conditions (e.g., in the presence of imidazole or triethylamine as base).
- This protection is crucial to prevent side reactions during subsequent coupling or C–H activation steps.
Coupling of Imidazole and Pyrrolidine Units
The key step involves linking the SEM-protected imidazole to the pyrrolidine ring at the 2-position. This can be accomplished by:
- Using C–H activation methodologies that selectively functionalize the imidazole C-2 position.
- Palladium-catalyzed C–H activation in the presence of pivalic acid as an additive facilitates the formation of the C–C bond between the imidazole and the pyrrolidine derivative.
- The Boc group on the pyrrolidine nitrogen is stable under these conditions, allowing selective functionalization.
This convergent approach is atom-efficient and allows late-stage functionalization, which is advantageous for complex molecule synthesis.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection of pyrrolidine | (Boc)2O, triethylamine, dichloromethane, RT | >90 | Standard carbamate protection |
| SEM protection of imidazole | SEM chloride, base (imidazole/TEA), solvent (DCM/THF) | 80-95 | Protects imidazole nitrogen |
| C–H activation coupling | Pd catalyst, pivalic acid additive, aryl dibromide, heat | 60-85 | Selective C-2 functionalization of imidazole |
Full Research Findings
Stability and Functional Group Compatibility
- The SEM group is well tolerated under palladium-catalyzed C–H activation conditions, as demonstrated in recent studies.
- The Boc protecting group on pyrrolidine nitrogen remains intact during organometallic and C–H activation steps, enabling multi-step synthesis without premature deprotection.
- The steric bulk of the tert-butyl group provides stability and solubility advantages in the final compound.
Analytical Characterization
- Proton NMR spectroscopy confirms the presence of tert-butyl singlets (~1.5 ppm), methylene protons of the pyrrolidine ring, and characteristic signals for the SEM group (e.g., trimethylsilyl protons near 0 ppm).
- Mass spectrometry and elemental analysis verify the molecular formula and purity.
- The compound’s stereochemistry can be confirmed by 2D NMR techniques (COSY, HSQC, NOESY) after reduction of nitroxides to amines, if applicable.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Boc protection of pyrrolidine | (Boc)2O, TEA, DCM, RT | tert-butyl 2-pyrrolidinecarboxylate |
| 2 | SEM protection of imidazole nitrogen | SEM chloride, base, solvent | SEM-protected imidazole |
| 3 | Coupling via Pd-catalyzed C–H activation | Pd catalyst, pivalic acid, heat | Formation of C–C bond at imidazole C-2 |
| 4 | Purification and characterization | Chromatography, NMR, MS | Pure target compound |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, facilitated by reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Biological Activity
Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a tert-butyl group, an imidazole ring, and a pyrrolidine moiety, leading to its unique biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H33N3O3Si
- Molecular Weight : 367.6 g/mol
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : The compound can interact with metal ions, potentially inhibiting specific enzymes.
- Modulation of Membrane Permeability : Its structure allows it to affect biological membranes, which may enhance or inhibit cellular processes.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies revealed:
- Cell Viability Reduction : The compound reduced cell viability in aggressive cancer lines such as MDA-MB-231 (triple-negative breast cancer) by approximately 55% at a concentration of 10 µM over three days .
- In Vivo Efficacy : In xenograft models, the compound was administered at a dosage of 20 mg/kg and showed significant tumor growth inhibition compared to control groups.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | Contains bromine substituents on the imidazole ring | Potentially enhanced biological activity due to halogen effects |
| Tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | Lacks the trimethylsilylethoxymethyl group | Simpler structure may lead to different reactivity |
| Tert-butyl (S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | Stereochemistry differs | Chirality may influence biological activity |
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at a pharmaceutical institute, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Study 2: Cancer Cell Line Testing
A systematic evaluation was performed on various cancer cell lines including colorectal and breast cancer types. The compound demonstrated a dose-dependent reduction in cell proliferation, confirming its role as a potential anticancer therapeutic agent.
Q & A
Q. What are the optimized synthetic routes for Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate?
The compound is synthesized via mixed anhydride intermediates. A representative method involves reacting carboxylic acid derivatives with isobutyl chloroformate in dichloromethane (CH₂Cl₂) using DIPEA as a base. After forming the mixed anhydride, nucleophilic substitution with 2-trimethylsilylethoxymethyl-protected imidazole derivatives is performed. Purification via flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) yields the product with ~59% efficiency . Alternative routes employ Boc-protected pyrrolidine intermediates, with purification steps involving column chromatography under controlled temperatures to preserve stereochemical integrity .
| Key Parameters | Conditions | Yield |
|---|---|---|
| Solvent | CH₂Cl₂ | — |
| Base | DIPEA | — |
| Purification | Flash chromatography (silica gel) | 59% |
| Reaction Time | 2–24 hours (room temperature) | — |
Q. Which spectroscopic techniques are critical for confirming the compound’s structural and stereochemical integrity?
Comprehensive characterization requires:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regiochemistry (e.g., imidazole substitution patterns and Boc-protection sites). DEPT experiments resolve stereochemistry .
- IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the Boc group) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
- Melting Point Analysis : Provides preliminary purity assessment (e.g., 114–116°C for related analogs) .
Q. What are common intermediates in its synthesis?
Key intermediates include:
- Mixed Anhydrides : Formed via reaction of carboxylic acids with isobutyl chloroformate/DIPEA .
- Boc-Protected Pyrrolidine Derivatives : Serve as scaffolds for imidazole functionalization .
- SEM-Protected Imidazoles : 2-Trimethylsilylethoxymethyl (SEM) groups stabilize reactive imidazole rings during coupling .
Advanced Research Questions
Q. How do reaction conditions (e.g., base, solvent) influence synthesis efficiency and purity?
- Base Selection : DIPEA (Ev1) minimizes side reactions (e.g., epimerization) compared to triethylamine, which may promote racemization in stereosensitive steps .
- Solvent Polarity : CH₂Cl₂ (low polarity) favors anhydride formation, while THF (higher polarity) accelerates nucleophilic substitution but risks Boc-group cleavage .
- Temperature Control : Ice-cooled conditions (0°C) stabilize reactive intermediates, whereas room-temperature reactions reduce reaction time but increase impurity risks .
Q. What strategies mitigate decomposition during purification of sensitive intermediates?
- Low-Temperature Chromatography : Reduces thermal degradation of SEM or Boc groups .
- Acid/Base Wash Optimization : Sequential washing with 0.1 M HCl and saturated NaHCO₃ removes unreacted reagents while preserving acid-labile groups .
- Lyophilization : Freeze-drying aqueous extracts minimizes hydrolysis of silyl ethers .
Q. How is this compound applied in hybrid Lewis acid/base catalysis?
The imidazole-pyrrolidine scaffold acts as a dual-functional catalyst in asymmetric synthesis. For example, the SEM-protected imidazole coordinates Lewis acidic metals (e.g., Zn²⁺), while the pyrrolidine’s tertiary amine facilitates enolate formation in carbonyl reactions. Catalytic activity is validated via kinetic studies (e.g., turnover frequency >50 h⁻¹) and enantiomeric excess (ee >90%) in model reactions .
Q. How can computational methods predict thermal stability under reaction conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experimentally determine decomposition thresholds (e.g., onset at ~200°C). Coupled with density functional theory (DFT) calculations, these methods identify vulnerable bonds (e.g., SEM groups) and guide solvent selection (e.g., avoiding high-boiling solvents) .
Q. How to resolve discrepancies in NMR data between synthetic batches?
- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals; ensure consistent solvent use.
- Dynamic Processes : Rotameric equilibria in Boc groups may split signals; variable-temperature NMR clarifies exchange rates.
- Impurity Profiling : HRMS identifies byproducts (e.g., de-Boc derivatives), while 2D NMR (COSY, HSQC) assigns unexpected peaks .
Data Contradictions and Validation
- Yield Variability : Differences in yields (59% vs. 60% in Ev1/Ev9) arise from purification efficiency, not synthetic routes. Validate via internal standards or spiked recovery experiments.
- Stereochemical Assignments : Conflicting NOESY data may indicate epimerization; use chiral HPLC or optical rotation ([α]D) for confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
